Allyl 4-aminobenzoate hydrochloride
Description
Properties
IUPAC Name |
prop-2-enyl 4-aminobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-2-7-13-10(12)8-3-5-9(11)6-4-8;/h2-6H,1,7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYJATWQNHGTGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=C(C=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method involves the transesterification of ethyl 4-aminobenzoate (benzocaine) with allyl alcohol, catalyzed by sodium methoxide (NaOMe) in the presence of an auxiliary alcohol (e.g., 1-butanol). The auxiliary alcohol facilitates the removal of ethanol byproduct via distillation, driving the equilibrium toward product formation.
Procedure
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Reagent Mixing : Combine ethyl 4-aminobenzoate (1.0 equiv), allyl alcohol (3.0 equiv), and 1-butanol (2.0 equiv) in a reflux apparatus.
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Catalyst Addition : Add NaOMe (0.1 equiv) and heat to 120°C under nitrogen.
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Distillation : Continuously remove ethanol via fractional distillation over 8–12 hours.
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Work-Up : Cool the mixture, dilute with dichloromethane, and wash with 5% HCl. Isolate the product by rotary evaporation.
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Salt Formation : Treat the free base with gaseous HCl in diethyl ether to yield the hydrochloride salt.
Data Table
Steglich Esterification Using DCC/DMAP
Reaction Overview
The Steglich method activates 4-aminobenzoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), enabling esterification with allyl alcohol under mild conditions.
Procedure
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Activation : Dissolve 4-aminobenzoic acid (1.0 equiv) in anhydrous THF. Add DCC (1.2 equiv) and DMAP (0.1 equiv) at 0°C.
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Allyl Alcohol Addition : Introduce allyl alcohol (1.5 equiv) and stir at room temperature for 6 hours.
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Work-Up : Filter precipitated dicyclohexylurea (DCU), concentrate the filtrate, and purify via silica chromatography (hexane/ethyl acetate).
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Salt Formation : Treat with HCl-saturated ether to precipitate the hydrochloride salt.
Data Table
Direct Fischer Esterification with Sulfuric Acid
Reaction Overview
This classical approach employs sulfuric acid as a catalyst for the direct esterification of 4-aminobenzoic acid with allyl alcohol. The method is cost-effective but requires careful temperature control to avoid side reactions.
Procedure
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Reaction Setup : Reflux 4-aminobenzoic acid (1.0 equiv) and allyl alcohol (5.0 equiv) in H<sub>2</sub>SO<sub>4</sub> (0.5 equiv) at 100°C for 24 hours.
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Neutralization : Quench with saturated NaHCO<sub>3</sub>, extract with ethyl acetate, and dry over Na<sub>2</sub>SO<sub>4</sub>.
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Salt Formation : Bubble HCl gas through the solution to precipitate the hydrochloride salt.
Data Table
Alkylation of 4-Aminobenzoic Acid with Allyl Bromide
Reaction Overview
The carboxylate anion of 4-aminobenzoic acid reacts with allyl bromide in a polar aprotic solvent (DMF) under basic conditions. Protection of the amine group is unnecessary due to its protonation in situ.
Procedure
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Deprotonation : Suspend 4-aminobenzoic acid (1.0 equiv) in DMF with K<sub>2</sub>CO<sub>3</sub> (2.0 equiv).
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Alkylation : Add allyl bromide (1.5 equiv) and heat at 60°C for 4 hours.
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Work-Up : Dilute with water, extract with ethyl acetate, and concentrate.
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Salt Formation : Treat with HCl/ethanol to crystallize the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Allyl 4-aminobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride
Substitution: Alkyl halides or acyl chlorides under basic conditions
Major Products
Oxidation: Formation of allyl 4-formylbenzoate or allyl 4-carboxybenzoate
Reduction: Formation of allyl 4-aminobenzoate
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
Allyl 4-aminobenzoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for local anesthetics.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of allyl 4-aminobenzoate hydrochloride involves its interaction with biological targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The allyl group may also interact with hydrophobic pockets within proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Allyl 4-aminobenzoate hydrochloride, a comparative analysis with key analogs is provided below:
Structural and Functional Analogues
Procaine Hydrochloride (2-Diethylaminoethyl 4-Aminobenzoate Hydrochloride) Structure: Features a diethylaminoethyl ester group instead of the allyl group. Applications: Widely used as a local anesthetic due to its water solubility and reversible sodium channel blockade . Reactivity: Lacks the allyl group’s conjugated double bond, limiting participation in radical or metal-complexation reactions. Safety: Non-mutagenic under standard conditions, with well-documented pharmacological safety .
Ethyl 4-Aminobenzoate Hydrochloride Structure: Substituted with a simple ethyl ester group. Properties: Lower molecular weight (compared to allyl/procaine derivatives) and reduced steric hindrance. Applications: Primarily used in organic synthesis and as a precursor for dyes or pharmaceuticals .
Allyl Halides (e.g., Allyl Chloride) Reactivity: Directly mutagenic and alkylating due to the leaving group (e.g., Cl⁻), forming reactive intermediates that damage DNA .
Physicochemical Properties
Table 1 summarizes critical properties of this compound and its analogs:
*Estimated properties based on structural analogs.
Research Implications and Gaps
- Drug Design : Leveraging allyl-mediated reactivity for targeted prodrug activation.
- Material Science : Utilizing π-allyl complexes for catalytic applications .
- Safety Studies : Empirical validation of mutagenicity and metabolic pathways is critical, given the contrasting behaviors of allyl esters vs. allyl halides .
Biological Activity
Allyl 4-aminobenzoate hydrochloride, a synthetic derivative of 4-aminobenzoic acid, has garnered attention due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Synthesis
This compound is synthesized through the esterification of 4-aminobenzoic acid with allyl alcohol, followed by the formation of the hydrochloride salt. The reaction typically occurs under acidic conditions using catalysts such as sulfuric acid or hydrochloric acid. The overall reaction can be summarized as follows:
Esterification Reaction:
- Reactants: 4-aminobenzoic acid, allyl alcohol
- Catalyst: Sulfuric acid or hydrochloric acid
- Conditions: Reflux under acidic conditions
Formation of Hydrochloride Salt:
- Reactants: Allyl 4-aminobenzoate, hydrochloric acid
- Conditions: Dissolve in solvent and add hydrochloric acid
The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the hydrophobic allyl group may interact with protein structures, influencing their function and stability.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains and fungi. Notably, its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .
Local Anesthetic Potential
The compound has also been explored for its potential use as a local anesthetic. Its structural similarity to known anesthetics suggests that it may block sodium channels in nerve cells, leading to decreased pain sensation. This property is particularly relevant in medical applications where pain management is critical.
Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those for traditional antibiotics.
- Cytotoxicity Assays : In vitro assays using various cell lines showed that this compound exhibited cytotoxic effects against cancer cells while sparing normal cells at certain concentrations. This selectivity indicates potential for further development in cancer therapeutics .
- Mechanistic Studies : Investigations into the compound's mechanism revealed that it may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation. The dual inhibition of glycinamide ribonucleotide formyltransferase was noted as a unique feature contributing to its biological activity .
Data Table: Biological Activity Summary
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli (MIC values) | |
| Cytotoxicity | Selective against cancer cells | |
| Local Anesthetic Potential | Sodium channel blockade |
Case Study 1: Antimicrobial Application
A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving topical formulations reported significant improvement compared to those treated with standard antibiotics.
Case Study 2: Cancer Treatment
In a preclinical study involving xenograft models, this compound demonstrated significant tumor reduction compared to control groups. These findings support further exploration into its use as an adjunct therapy in oncology.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying allyl 4-aminobenzoate hydrochloride?
- Methodology : The compound is typically synthesized via esterification of 4-aminobenzoic acid with allyl alcohol in the presence of a catalytic acid (e.g., H₂SO₄), followed by hydrochloride salt formation using HCl gas or concentrated HCl. Purification involves recrystallization from ethanol/water mixtures to achieve >98% purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection at 280 nm .
- Critical Considerations : Ensure anhydrous conditions during synthesis to avoid hydrolysis. Handle HCl gas with fume hoods and corrosion-resistant equipment .
Q. How can researchers characterize the physicochemical properties of this compound?
- Key Techniques :
- X-ray crystallography : Use SHELX software for structure refinement to resolve bond angles and hydrogen-bonding networks .
- Thermal analysis : Determine melting point (154–158°C) via differential scanning calorimetry (DSC) .
- Solubility profiling : Test solubility in polar (water, DMSO) and nonpolar solvents (ethyl acetate) using gravimetric methods. Solubility in water is ≥50 mg/mL, while DMSO solubility requires sonication for homogeneity .
- Data Validation : Cross-validate NMR (¹H/¹³C) and FTIR spectra with computational models (e.g., DFT) to confirm functional groups .
Advanced Research Questions
Q. What experimental strategies can elucidate the mechanism of action of this compound as a DNA demethylating agent?
- Approaches :
- Bisulfite sequencing : Map methylation patterns in treated vs. untreated cell lines (e.g., HeLa) to assess global DNA methylation changes.
- Enzyme inhibition assays : Measure inhibition kinetics of DNA methyltransferases (DNMTs) using fluorogenic substrates.
Q. How can structural discrepancies in crystallographic data for this compound be resolved?
- Resolution Workflow :
Data Collection : Optimize crystal growth using vapor diffusion with PEG 4000 as a precipitant.
Refinement : Apply SHELXL for high-resolution refinement, focusing on anisotropic displacement parameters to resolve disorder in the allyl group .
Validation : Compare hydrogen-bonding motifs (e.g., N–H⋯O interactions) with related esters (e.g., benzocaine hydrochloride) to identify lattice energy discrepancies .
Safety and Compliance
Q. What safety protocols are critical for handling this compound in laboratory settings?
- PPE Requirements :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
